3-Cyclopropoxy-5-ethyl-2-iodopyridine
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Overview
Description
3-Cyclopropoxy-5-ethyl-2-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted with iodine, cyclopropoxy, and ethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-cyclopropoxy-5-ethylpyridine using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-ethyl-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-cyclopropoxy-5-ethyl-2-azidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-cyclopropoxy-5-ethyl-2-phenylpyridine .
Scientific Research Applications
3-Cyclopropoxy-5-ethyl-2-iodopyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-2-iodopyridine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with iodine at the 2-position, used in similar applications but with different reactivity and properties.
3-Iodopyridine: Another isomer with iodine at the 3-position, commonly used in the synthesis of pyridine alkaloids and other bioactive compounds.
Uniqueness
3-Cyclopropoxy-5-ethyl-2-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H12INO |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-2-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-7-5-9(10(11)12-6-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
QURUIFNLXSGTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
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